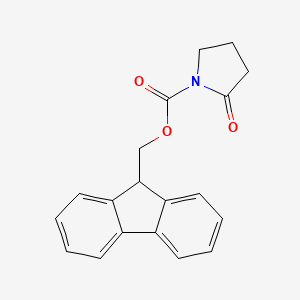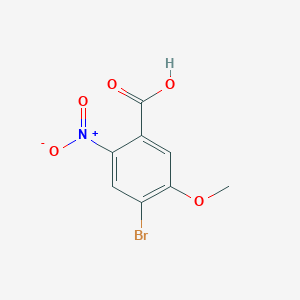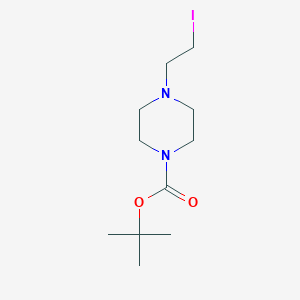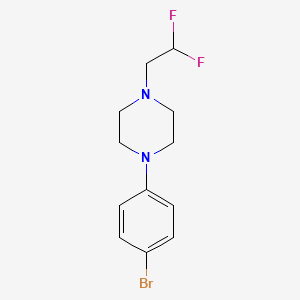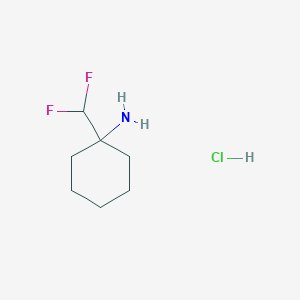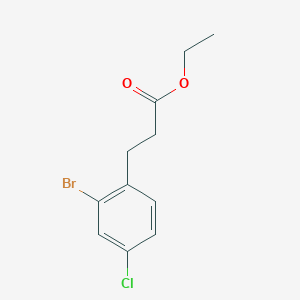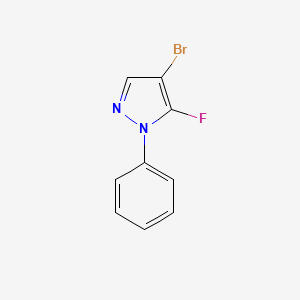
4-bromo-5-fluoro-1-phenyl-1H-pyrazole
Overview
Description
4-Bromo-5-fluoro-1-phenyl-1H-pyrazole is an organic compound with the chemical formula C₃H₂BrFN₂ . It belongs to the class of phenylpyrazoles , which are compounds containing a pyrazole ring bound to a phenyl group. The molecular weight of this compound is approximately 164.96 g/mol .
Synthesis Analysis
- Multicomponent Approach : One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates, followed by oxidation to produce pyrazoles .
- Dipolar Cycloadditions : A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes provides pyrazoles .
- Cyclocondensation of Hydrazine with Carbonyl Compounds : This method forms pyrazoles under mild conditions .
- Multicomponent Approach Using Heterocyclic Systems : Various strategies can lead to pyrazole scaffold synthesis .
Molecular Structure Analysis
The molecular structure of 4-bromo-5-fluoro-1-phenyl-1H-pyrazole consists of a five-membered ring containing two nitrogen atoms (at positions 1 and 2) and three carbon atoms. The bromine and fluorine substituents enhance its reactivity and properties .
Chemical Reactions Analysis
- Cyanation : 4-bromopyrazole reacts with palladium catalysts to form cyanated derivatives .
- 1,3-Dipolar Cycloaddition : Diazo compounds and alkynyl bromides undergo a 1,3-dipolar cycloaddition to yield 3,5-diaryl-4-bromo-3H-pyrazoles .
- Cu-Catalyzed Aerobic Oxidative Cyclization : β,γ-Unsaturated hydrazones undergo cyclization to produce various pyrazole derivatives .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Structural Analysis
4-Bromo-5-fluoro-1-phenyl-1H-pyrazole and its derivatives have been extensively studied in the field of chemical synthesis and crystallography. For example, Loh et al. (2013) synthesized four pyrazole compounds, including derivatives of 1H-pyrazole, and characterized them using X-ray single crystal structure determination. These compounds were prepared by condensing chalcones with hydrazine hydrate in the presence of aliphatic acids, revealing valuable information about their molecular structure and bonding angles (Loh et al., 2013).
Tautomerism Studies
The study of tautomerism, especially in bromo-substituted pyrazoles, has been a significant focus in scientific research. Trofimenko et al. (2007) investigated the tautomerism of 4-bromo-1H-pyrazoles in solid state and in solution using multinuclear magnetic resonance spectroscopy and X-ray crystallography. Their research provided insights into the predominance of certain tautomers in these compounds (Trofimenko et al., 2007).
Potential in Radiopharmaceuticals
In radiopharmaceutical research, 4-bromo-5-fluoro-1-phenyl-1H-pyrazole has shown potential as a precursor for developing new radiotracers. For instance, Katoch-Rouse and Horti (2003) demonstrated the feasibility of using nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride, synthesizing compounds for studying CB1 cannabinoid receptors in the brain using positron emission tomography (Katoch-Rouse & Horti, 2003).
Interaction with Hydrogen and Halogen Bonds
The interplay between hydrogen and halogen bonds in NH-pyrazoles bearing C-aryl and C-halogen substituents, including 4-bromo-5-fluoro-1-phenyl-1H-pyrazole, has been explored. García et al. (2010) discussed the behavior of such compounds in solution and in solid state, contributing to the understanding of their tautomeric forms and molecular interactions (García et al., 2010).
Antimicrobial and Antifungal Properties
Some derivatives of 4-bromo-5-fluoro-1-phenyl-1H-pyrazole have been synthesized to evaluate their antimicrobial and antifungal activities. Pundeer et al. (2013) synthesized bipyrazolyl derivatives and tested them against various bacteria and fungi, providing insights into their potential as antimicrobial agents (Pundeer et al., 2013).
Safety And Hazards
properties
IUPAC Name |
4-bromo-5-fluoro-1-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2/c10-8-6-12-13(9(8)11)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDXGPTZDQTWDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-fluoro-1-phenyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 3-amino-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1449572.png)
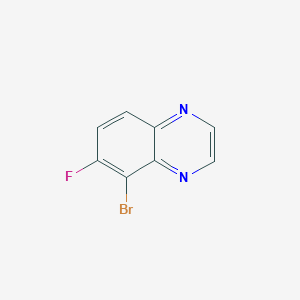
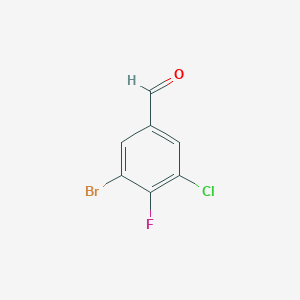
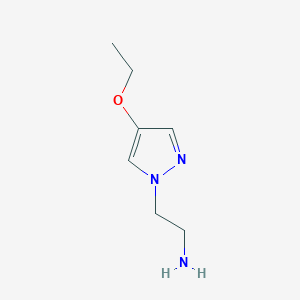
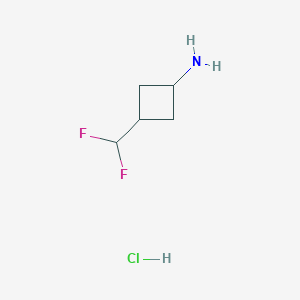
![(S)-Ethyl (7-amino-6,7,8,9-tetrahydro-pyrido-[1,2-a]indol-10-yl)acetate hydrochloride](/img/structure/B1449580.png)
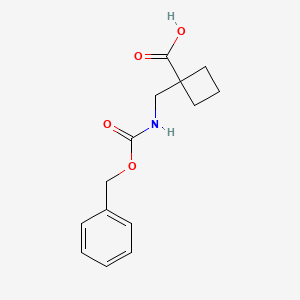
![Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride](/img/structure/B1449585.png)
